

Chemical Profile and Properties of Propylcyclopentane

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Compound Focus: Propylcyclopentane

CAS No.: 2040-96-2

Cat. No.: S793528

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Propylcyclopentane is a simple alicyclic hydrocarbon of interest in organic synthesis and as a component in mixtures like gasoline [1]. The table below summarizes its key identifiers and physical properties compiled from chemical databases.

Table 1: Chemical Identity and Physical Properties of Propylcyclopentane

Property	Value	Source / Comment
CAS Number	2040-96-2	[2] [3] [1]
Molecular Formula	C ₈ H ₁₆	[2] [3] [4]
Molecular Weight	112.21 g/mol	[2] [3] [1]
Melting Point	-117.3 °C to -121.7 °C	[1] [4]
Boiling Point	130.95 °C to 131 °C	[2] [1]
Density	0.77633 g/cm ³ at 20 °C	[1]
Refractive Index	1.4239 to 1.432	[2] [4]
Flash Point	17.1 °C to 18 °C	Flammable liquid [2] [4]
Vapor Pressure	12.3 mmHg at 25 °C	[2] [1]

Property	Value	Source / Comment
log K_{ow} (Octanol-Water Partition Coefficient)	3.63 to 4.38	[1] [4] Indicates high lipophilicity
Water Solubility	1.77 to 2.04 mg/L at 25 °C	[2] [1] Low solubility
pKa	>14	[2] [1] Behaves as a very weak acid

Safety and Handling Information

Proper handling is critical due to the flammable and harmful nature of **propylcyclopentane**.

Table 2: Hazard and Safety Information

Category	Details
GHS Hazard Statements	H225: Highly flammable liquid and vapor. H304: May be fatal if swallowed and enters airways [2] [4].
Risk Codes (R-Phrases)	R11: Highly flammable. R65: Harmful: may cause lung damage if swallowed [2] [4].
Safety Precautions	P210: Keep away from heat/sparks/open flames/hot surfaces. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use non-sparking tools. P243: Take precautionary measures against static discharge. P280: Wear protective gloves/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. P370+P378: In case of fire: Use for extinction. P403+P235: Store in a well-ventilated place. Keep cool. P501: Dispose of contents/container in accordance with local regulations [2].
Transport Classification	UN 3295, 3/PG 2 [2] [4]

Category	Details
Toxicity Data	LCLo (inhalation, mouse): 50 gm/m ³ ; effects: general anesthetic, convulsions, respiratory depression [4]. EC50 (48-h) for <i>Daphnia pulex</i> : 3,113 µg/L [2] [1].

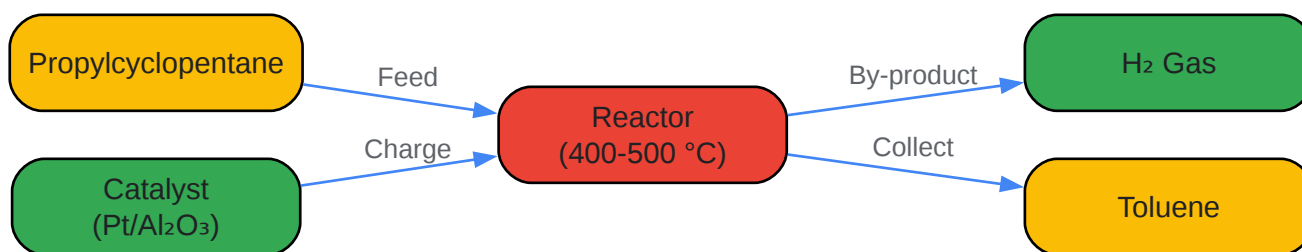
Proposed Experimental Protocols and Applications

While detailed synthesis protocols for **propylcyclopentane** itself are not fully available in the search results, it is noted as a product of organic synthesis and a component in gas-phase organic emissions from motor vehicles [2]. The following general protocols are inferred from its chemical behavior and common uses of similar aliphatic cyclanes.

Protocol 1: Catalytic Dehydrogenation to Aromatic Derivatives

A plausible route involves the dehydrogenation of **propylcyclopentane** to toluene, a valuable aromatic solvent and intermediate.

Workflow: Catalytic Dehydrogenation to Toluene



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Procedure:

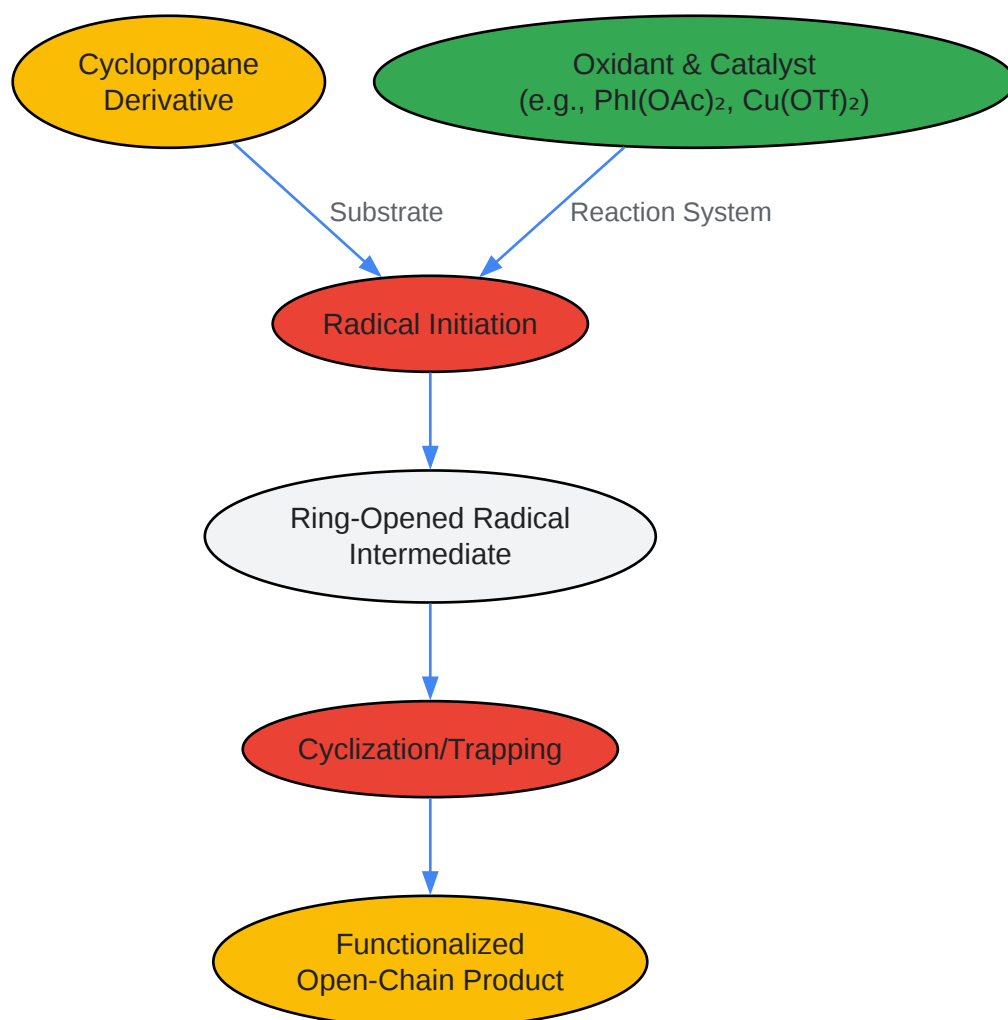
- **Setup:** Load a fixed-bed reactor with 5.0 g of a platinum-on-alumina catalyst (Pt/Al₂O₃, 1% Pt). Purge the system with an inert gas like nitrogen.
- **Reaction:** Pre-heat the reactor to 450 °C. Introduce **propylcyclopentane** via a syringe pump at a controlled rate of 0.5 mL/min. Maintain a hydrogen or nitrogen carrier gas flow of 20 mL/min.
- **Collection:** Pass the reactor effluent through a condenser cooled to 0 °C to collect the liquid product.

- **Analysis:** Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the formation of toluene and identify any by-products. Expected yield of toluene is typically 70-85%.

Protocol 2: Ring-Opening Functionalization

Strained ring systems like cyclopropanes can undergo oxidative ring-opening/cyclization [5]. While **propylcyclopentane** is not strained, this protocol illustrates potential pathways for functionalizing related cyclic intermediates.

Workflow: Ring-Opening Functionalization Pathway



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Procedure (Conceptual, based on [5]):

- **System:** This reaction typically requires a functionalized cyclopropane precursor (e.g., a cyclopropanol derivative) and an oxidative radical initiator system such as $\text{PhI}(\text{OAc})_2/\text{Cu}(\text{OTf})_2$.
- **Process:** The oxidant and catalyst generate a radical species from the precursor, triggering selective ring cleavage. The resulting open-chain radical intermediate is trapped, for example, by an intramolecular alkene, leading to a new cyclized product.
- **Analysis:** Products are characterized by ^1H NMR, ^{13}C NMR, and IR spectroscopy to confirm structure.

Analytical Methods for Identification and Verification

For characterizing **propylcyclopentane** and its derivatives, standard analytical techniques are applied:

- **Gas Chromatography-Mass Spectrometry (GC-MS):** Ideal for determining purity and identifying components in a mixture based on retention time and mass fragmentation patterns [1].
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Both ^1H and ^{13}C NMR are essential for definitive structural confirmation. The use of chiral shift reagents can help identify and distinguish between diastereomers of more complex cyclic structures, as demonstrated in studies of isomeric cyclopentane diols [6].

Discussion and Conclusion

Propylcyclopentane is a well-characterized alicyclic compound with defined physical and hazardous properties. Its primary industrial role appears to be as a component in gasoline and a building block in organic synthesis [2] [1].

- **Application Potential:** Its structure makes it a candidate for catalytic reforming to produce high-octumber aromatic compounds or for functionalization to create more complex molecules. The general protocols for dehydrogenation and ring-opening functionalization provide a framework for its utilization.
- **Safety First:** All experimental work must prioritize safety, adhering strictly to the outlined hazard codes and precautionary statements due to its high flammability and toxicity upon inhalation.
- **Research Outlook:** Future work could focus on developing more efficient and selective catalytic systems for its transformation and exploring its use in polymerization or as a precursor to fine chemicals.

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